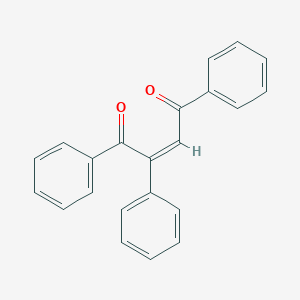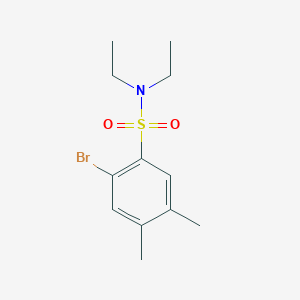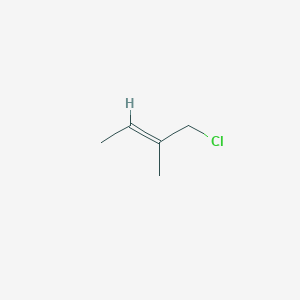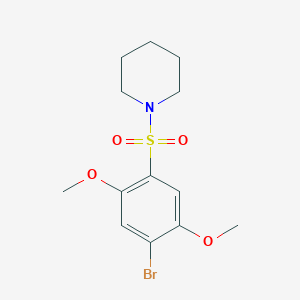
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research for the detection and quantification of amyloid fibrils. It has a high affinity for beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Thioflavin T is a valuable tool in the study of neurodegenerative diseases and has been used extensively in both in vitro and in vivo experiments.
Wirkmechanismus
Thioflavin T binds specifically to beta-amyloid fibrils through hydrophobic interactions with the exposed aromatic residues. The binding of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T induces a conformational change in the dye molecule, resulting in a shift in its fluorescence spectrum. This shift in fluorescence can be used to detect and quantify the amount of beta-amyloid fibrils present in a sample.
Biochemical and Physiological Effects:
Thioflavin T is a relatively non-toxic compound and does not have any known physiological effects. However, it has been shown to bind to other proteins and biomolecules in addition to beta-amyloid fibrils, which may affect the interpretation of experimental results.
Vorteile Und Einschränkungen Für Laborexperimente
Thioflavin T is a highly sensitive and specific dye for the detection of beta-amyloid fibrils. It is relatively easy to use and can be applied to a variety of experimental systems. However, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T is not suitable for the detection of small oligomers or soluble forms of beta-amyloid, which may be more toxic than fibrils. In addition, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T can bind to other proteins and biomolecules, which may interfere with its specificity and sensitivity.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T in scientific research. One area of interest is the development of new compounds that can bind specifically to different types of amyloid fibrils, such as those associated with prion diseases or type 2 diabetes. Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo, which would allow for earlier diagnosis and treatment of neurodegenerative diseases. Finally, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T could be used in combination with other imaging agents or therapeutic agents to develop new diagnostic or therapeutic strategies for neurodegenerative diseases.
Synthesemethoden
Thioflavin T can be synthesized from 2-hydroxybenzaldehyde and 3-ethyl-2-thiohydantoin in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzothiazolylidene ring system. The final product is obtained by acidification and recrystallization.
Wissenschaftliche Forschungsanwendungen
Thioflavin T is widely used in the field of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It is used to detect and quantify amyloid fibrils in vitro and in vivo, and to study the kinetics of fibril formation and aggregation. Thioflavin T has also been used to investigate the effects of various compounds on amyloid fibril formation, and to screen for potential therapeutic agents.
Eigenschaften
CAS-Nummer |
13861-37-5 |
|---|---|
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
ZAQJHSAPJIMKAM-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Andere CAS-Nummern |
13861-37-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)





